molecular formula C14H19N B3328008 1-(4-Vinylbenzyl)piperidine CAS No. 4072-75-7

1-(4-Vinylbenzyl)piperidine

Cat. No.: B3328008
CAS No.: 4072-75-7
M. Wt: 201.31 g/mol
InChI Key: LHYKNHIVFLHRLF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(4-Vinylbenzyl)piperidine, also known as 4-VBP, is a styrenic derivative . The primary target of 4-VBP is the polymerization process . It is used in the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .

Mode of Action

4-VBP undergoes thermal autopolymerization . The presence of the piperidine ring in 4-VBP reduces the activation energy requirement by 80 kJ mol−1 compared to styrene . This suggests a thermally initiated polymerization according to the Mayo mechanism . The piperidine substituent enables a proposed cationic polymerization to enhance overall polymerization rates .

Biochemical Pathways

The polymerization of 4-VBP can be controlled through thermal and living anionic polymerization . In the absence of thermal polymerization, living anionic polymerization provides a viable strategy for achieving piperidine-containing polymers with predictable molecular weights and narrow polydispersities .

Pharmacokinetics

The polymerization process of 4-vbp can be influenced by temperature . Higher temperatures often required for controlled radical polymerization processes lead to the thermal autopolymerization of 4-VBP .

Result of Action

The result of the action of 4-VBP is the formation of piperidine-containing polymers . These polymers can be used as precursors for subsequent alkylation to form novel piperidinium ionomers and polyelectrolytes . These ion-containing polymers have beneficial properties such as ionic conductivity, thermal and chemical stability, and anion exchange capability .

Action Environment

The action of 4-VBP is influenced by environmental factors such as temperature . Elevated temperatures lead to the thermal autopolymerization of 4-VBP . Furthermore, the presence of the piperidine ring in 4-VBP influences the polymerization rate .

Biochemical Analysis

Biochemical Properties

1-(4-Vinylbenzyl)piperidine plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of piperidine-containing polymers. The piperidine ring in this compound enables cationic polymerization, enhancing the overall polymerization rates . This compound is also involved in the formation of piperidinium ionomers, which exhibit high ionic conductivity and thermal stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization kinetics of styrene, suggesting its potential impact on cellular functions . The presence of the piperidine ring in this compound enhances its interaction with cellular components, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The piperidine ring facilitates cationic polymerization, which enhances the polymerization rates of styrene derivatives . This compound also interacts with enzymes involved in polymerization processes, leading to the formation of well-defined piperidine-containing polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its polymerization rates can vary depending on the temperature and other environmental factors . Long-term studies have shown that this compound maintains its stability and continues to influence cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound facilitates the formation of piperidine-containing polymers without causing adverse effects . At higher doses, it may exhibit toxic effects, leading to changes in cellular functions and potential adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization. The piperidine ring plays a crucial role in enhancing the polymerization rates and stability of the resulting polymers . This compound also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The piperidine ring enhances the compound’s ability to interact with cellular components, facilitating its transport and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms enhance the compound’s interactions with cellular components, leading to changes in cellular functions and processes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Vinylbenzyl)piperidine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

1-(4-Vinylbenzyl)piperidine is unique due to its piperidinyl ring in the para position, which differentiates it from other styrenic derivatives like styrene. This unique structure allows for enhanced polymerization rates and the production of novel piperidinium polymers . Similar compounds include:

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h2,6-9H,1,3-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYKNHIVFLHRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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